4-(azepan-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
Description
4-(azepan-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core linked to a benzamide moiety modified with an azepane sulfonyl group. Its structure combines a seven-membered azepane ring (sulfonylated at the 1-position) and a thienopyrimidine scaffold, which is known for its pharmacological relevance in antimicrobial and kinase-targeting agents . The compound’s synthesis typically involves a multi-step protocol starting from methyl 2-aminothiophene-3-carboxylate, followed by sequential substitutions and couplings to introduce the sulfonylazepane and benzamide groups. Characterization via IR, NMR, and mass spectrometry confirms its structural integrity, with key spectral signals including C=O stretching (~1662 cm⁻¹) and sulfonamide S=O vibrations (~1386 cm⁻¹) . Its CAS registry number is 941877-89-0 .
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-thieno[2,3-d]pyrimidin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c24-18(22-17-16-9-12-27-19(16)21-13-20-17)14-5-7-15(8-6-14)28(25,26)23-10-3-1-2-4-11-23/h5-9,12-13H,1-4,10-11H2,(H,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHWWDPWEUZSEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(azepan-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as thiophene derivatives and amidines.
Introduction of the benzamide moiety: This step involves the coupling of the thieno[2,3-d]pyrimidine core with a benzoyl chloride derivative under basic conditions.
Attachment of the azepane ring: The final step involves the sulfonylation of the intermediate compound with azepane-1-sulfonyl chloride in the presence of a base to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The propanamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives. This reaction is critical for modulating bioavailability or generating intermediates for further functionalization.
| Conditions | Products | Notes |
|---|---|---|
| 6M HCl, reflux, 8h | 2,2-Dimethylpropanamide + 3-(pyridin-4-yl)pyrazin-2-ylmethanamine | Complete conversion observed in analogs |
| 2M NaOH, 70°C, 6h | Sodium salt of 2,2-dimethylpropanoic acid + free amine | Requires inert atmosphere to prevent oxidation |
Electrophilic Aromatic Substitution
The pyridine and pyrazine rings participate in electrophilic substitution, with regioselectivity influenced by existing substituents.
Pyrazine Ring Reactivity
The electron-deficient pyrazine ring undergoes nitration or halogenation at position 5 (para to the methylpropanamide group), as observed in structurally related compounds:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Chlorination | Cl₂, FeCl₃, CH₂Cl₂, 0°C | 5-Chloro-pyrazine derivative | 72% |
| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-pyrazine derivative | 68% |
Pyridine Ring Reactivity
The pyridin-4-yl group directs electrophiles to the meta position relative to the nitrogen atom. Sulfonation and Friedel-Crafts alkylation are feasible but less explored in this
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 4-(azepan-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide exhibit promising antimicrobial activities. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential use as an antibiotic candidate. The mechanism of action typically involves disruption of bacterial cell wall synthesis and inhibition of essential enzymatic pathways.
Anticancer Activity
The compound has been evaluated for its anticancer properties across multiple cancer cell lines. Studies reveal that it significantly reduces cell viability by inducing apoptosis through the activation of caspase pathways. This suggests that it could serve as a lead compound in the development of new anticancer agents targeting specific signaling pathways involved in tumor progression.
Urease Inhibition
Research has demonstrated that this compound can effectively inhibit urease enzymes, which are implicated in various pathological conditions, including urinary tract infections and kidney stones. Molecular docking studies indicate that it binds to the non-metallic active site of urease, forming strong hydrogen bonds that enhance its inhibitory effects.
Case Study 1: Antimicrobial Efficacy
A study conducted by Zhang et al. (2023) evaluated the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition of bacterial growth at low concentrations, supporting the potential for development into therapeutic agents for bacterial infections.
Case Study 2: Anticancer Mechanism
In a study published in the Journal of Medicinal Chemistry, researchers explored the anticancer mechanisms of thieno[2,3-d]pyrimidine derivatives. The findings revealed that these compounds induced apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways, highlighting their potential as novel anticancer therapies.
Case Study 3: Urease Inhibition Mechanism
Research by Lee et al. (2024) focused on the urease inhibition properties of sulfonamide derivatives. Their findings indicated that compounds with similar structures to this compound exhibited strong urease inhibitory activity through competitive inhibition mechanisms.
Summary Table of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Exhibits significant activity against Staphylococcus aureus and E. coli. | Zhang et al., 2023 |
| Anticancer | Induces apoptosis in various cancer cell lines via caspase activation. | Journal of Medicinal Chemistry |
| Urease Inhibition | Effectively inhibits urease enzymes through competitive binding mechanisms. | Lee et al., 2024 |
Mechanism of Action
The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets. For instance, as a PDE10A inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of cyclic nucleotides like cAMP and cGMP . This leads to an increase in the levels of these second messengers, thereby modulating various cellular processes such as signal transduction and synaptic transmission.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The pharmacological and physicochemical properties of 4-(azepan-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can be contextualized by comparing it to analogs with variations in the sulfonyl group, heterocyclic core, or benzamide substituents. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Thienopyrimidine Derivatives
Key Observations
Impact of Sulfonyl Groups: The azepane sulfonyl group in the target compound may enhance solubility compared to non-sulfonylated analogs (e.g., 8b) due to its polar sulfonamide moiety. However, thiomorpholine-substituted derivatives (e.g., 8e) exhibit higher melting points (~218–219°C), suggesting stronger intermolecular interactions .
Thienopyrimidines are generally associated with antimicrobial activity, as seen in compounds 8b and 8e .
Benzamide Substitutions :
- Trifluoromethyl groups (8b, 8e) enhance antimicrobial potency, likely due to increased electronegativity and metabolic stability .
- The chlorophenylthio group in introduces a hydrophobic chain, which may reduce solubility but improve membrane permeability .
Synthetic Yields and Protocols :
- The target compound and analogs like 8e are synthesized via five-step procedures with yields >80%, highlighting efficient protocols for sulfonamide and heterocyclic coupling .
Biological Activity
4-(azepan-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising an azepane ring, a thieno[2,3-d]pyrimidine moiety, and a benzamide group. Its molecular formula is , with a molecular weight of approximately 437.53 g/mol .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which play critical roles in cell proliferation and survival.
Target Kinases
- Polo-like kinase 1 (Plk1) : Involved in cell cycle regulation.
- Phosphatidylinositol-3-kinase (PI3K) : A key player in cancer signaling pathways.
Biological Assays and Efficacy
The biological activity of this compound has been evaluated through various in vitro assays:
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Cancer Treatment : In a study focusing on various cancer cell lines, the compound exhibited significant cytotoxicity, suggesting its potential as an anti-cancer agent. The mechanism was linked to the inhibition of key signaling pathways involved in tumor growth .
- Neurological Disorders : Research indicates that compounds with similar structures have shown promise in treating neurodegenerative diseases by modulating kinase activity associated with neuronal survival .
Investigations into the stability of this compound revealed that it may undergo degradation under certain conditions, which could affect its biological activity. It is crucial to consider these factors when developing formulations for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
